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CROTON OIL

Cat. No.: B1165706
CAS No.: 8001-28-3
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Description

Contextual Background of the Genus Croton

Croton is an extensive and taxonomically complex genus belonging to the family Euphorbiaceae. wikipedia.org It is one of the largest genera of angiosperms, comprising around 1200 to 1300 species distributed across tropical and subtropical regions globally, with notable diversity in the Neotropics, Africa, and South America. wikipedia.orgscielo.brpsmjournals.orgmdpi.comresearchgate.net The genus encompasses a wide variety of plant forms, from herbs and shrubs to trees, inhabiting diverse environments. wikipedia.org The name "Croton" originates from the Greek word "kroton," meaning "tick," a reference to the shape of the seeds of certain species. wikipedia.orgmdpi.comuel.br

Academic Significance of Croton Species and their Metabolites

Croton species are recognized as prolific sources of a wide range of secondary metabolites, which underpins their academic significance. psmjournals.orguel.brnih.govrsdjournal.orgums.edu.ye Research has identified various classes of compounds, including terpenoids (diterpenes, triterpenoids, and sesquiterpenoids), alkaloids, flavonoids, phenolic compounds, saponins, and essential oils. scielo.brpsmjournals.orguel.brnih.govrsdjournal.orgums.edu.ye

Among the terpenoids, diterpenes are particularly common in Croton, encompassing structural types such as clerodanes, kauranes, labdanes, phorbol (B1677699) esters, and trachylobanes. scielo.brums.edu.ye Triterpenoids with steroidal and pentacyclic structures, such as lupeol (B1675499) and betulinic acid, have also been isolated from Croton species. nih.govufba.brresearchgate.net Sesquiterpenoids are frequently found in the essential oils. nih.govresearchgate.netscielo.br

Alkaloids, including benzylisoquinolines, aporphines, and morphinandienones, contribute to the chemical diversity of the genus. scielo.brpsmjournals.orgnih.govums.edu.ye Flavonoids and other phenolic compounds are also prevalent and have been studied for their properties. scielo.brpsmjournals.orguel.brnih.govrsdjournal.orgums.edu.ye

The presence of this diverse array of phytochemicals makes Croton species a significant subject for natural product discovery and chemical ecology research.

Scope and Objectives of Academic Research on Croton Oil

Academic research on this compound, primarily derived from the seeds of Croton tiglium, focuses on its detailed chemical composition and the investigation of the biological activities associated with its constituents. A key objective is the isolation and structural elucidation of the numerous secondary metabolites present in the oil. mdpi.com

A significant area of research involves the phorbol esters found in this compound. Croton tiglium oil is a historical source of phorbol, a diterpenoid that serves as a starting material for the semi-synthesis of various diesters utilized in biomedical research to probe cell function. researchgate.nettaylorandfrancis.combeilstein-journals.org Research efforts have been directed towards improving the isolation and purification methods for phorbol and its esters from this compound, acknowledging the technical complexities involved. researchgate.netbeilstein-journals.org Studies have also noted the existence of different phorboid chemotypes in this compound, which can influence research outcomes. researchgate.net

Beyond phorbol esters, research investigates the other components of this compound and extracts from various Croton species, such as fatty acids, hydrocarbons, sterols, and compounds found in essential oils like β-caryophyllene, germacrene D, and 1,8-cineole. nih.govresearchgate.netscielo.brmdpi.comtandfonline.com The objectives include understanding the contribution of individual compounds or fractions to observed biological effects in experimental models. mdpi.comrsdjournal.orgmdpi.comnih.gov For instance, studies explore the effects of this compound or its components on cell lines or in experimental assays to understand potential mechanisms of action, such as effects on cell cycle regulators or oxidative stress. nih.govcapes.gov.brnih.govnih.gov Research also extends to evaluating the properties of essential oils from different Croton species, analyzing their chemical composition and investigating activities like antioxidant potential. nih.govresearchgate.nettandfonline.comnih.gov

This compound is derived from the seeds of Croton tiglium, a plant species within the extensive Croton genus. This genus, part of the Euphorbiaceae family, is characterized by a wide array of species with diverse chemical compositions and geographical distributions.

Properties

CAS No.

8001-28-3

Synonyms

TIGLIUM OIL; OIL OF CROTON; crotonoel; crotonresin; crotontigliuml.oil; oils,croton; oleumtiglii; CROTON OIL

Origin of Product

United States

Botanical Origin and Diversity Within the Croton Genus

Taxonomic Classification and Geographic Distribution

Taxonomically, Croton is classified within the family Euphorbiaceae, subfamily Crotonoideae. botanicohub.comnaturalis.nlwikipedia.orgboldsystems.org The genus is pantropical, meaning it is found throughout tropical regions worldwide, with some species extending into temperate areas. botanicohub.comwikipedia.orgbionity.com The highest diversity of Croton species is observed in the Neotropics, particularly in South America, where a significant proportion of the species are found. botanicohub.comnaturalis.nlcas.cnresearchgate.net Madagascar is also noted as a center of diversity, with a large number of endemic Croton species. wikipedia.org Species are also distributed across Africa, India, and Southeast Asia. botanicohub.com Croton tiglium, the primary source of croton oil, is native to or cultivated in India and the Malay Archipelago. wikipedia.orgmokshalifestyle.comallinexporters.com

Variability in Chemical Composition Across Croton Species and Ecotypes

The Croton genus is known for its chemical diversity, containing a variety of secondary metabolites such as alkaloids, terpenoids, flavonoids, and phenolic compounds. sci-hub.seresearchgate.netrsdjournal.org Terpenoids are particularly widespread and considered highly relevant to the genus. sci-hub.sersdjournal.org Diterpenoids, especially those of the clerodane or halimane type, are a predominant class found in many Croton species. nih.gov

The chemical composition can vary significantly between different Croton species. For instance, the essential oil of Croton argyrophyllus has shown bicyclogermacrene (B1253140), (Z)-caryophyllene, epi-longipinanol, and germacrene B as major constituents in one study, differing from previously registered compositions for the same species. sci-hub.seresearchgate.net Croton bonplandianus essential oil has been found to contain beta-caryophyllene, germacrene D, borneol, Z-beta-damascenone, isobornyl acetate, alpha-humulene, germacrene A, and caryophyllene (B1175711) oxide as main components, with a richness in sesquiterpene hydrocarbons. nih.gov In Croton urucurana, the essential oil composition varies between stem barks and leaves, with borneol, bornyl acetate, cadina-4,10(14)-dien-1α-ol, sesquicineole, and γ-gurjunene epoxide being prominent in stem barks, while germacrene-D and bicyclogermacrene are major in leaves. researchgate.net Studies on Croton tetradenius have identified monoterpenes like α-pinene, α-terpinene, p-cymene, and 1,8-cineole as major compounds, with relatively low chemical variation observed among tested plants from different locations. tandfonline.com

Croton tiglium seeds and oil contain a complex mixture of compounds. The oil is known to contain fatty acids such as oleic, linoleic, myristic, arachidic, palmitic, formic, acetic, stearic, butyric, lauric, and tiglic acids. gbif.orgpfaf.org It also contains croton resin and phorbol (B1677699) esters. wikipedia.orggbif.orgpfaf.orgtaylorandfrancis.comeasyayurveda.comwikipedia.org A key active component is the phorbol ester phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA). wikipedia.orgtaylorandfrancis.comciteab.comfishersci.atnih.govscielo.br The kernel of Croton tiglium seeds also contains toxic proteins (croton-globulin and croton-albumin) and a glycoside, crotonoside (B1669630) (isoguanosine). gbif.orgpfaf.orglabsolu.canih.govucdavis.edu

The variability in chemical composition can lead to distinct chemotypes within a species, as observed in Croton blanchetianus, Croton jacobinensis, and Croton nepetifolius, each exhibiting unique chemical profiles with varying proportions of compounds like bicyclogermacrene, spathulenol, caryophyllene, and germacrene D. researchgate.netresearchgate.net

Here is a table illustrating the major compounds found in the essential oils of some Croton species:

SpeciesMajor CompoundsReference
Croton argyrophyllusBicyclogermacrene, (Z)-caryophyllene, epi-longipinanol, germacrene B sci-hub.seresearchgate.net
Croton bonplandianusBeta-caryophyllene, germacrene D, borneol, Z-beta-damascenone, isobornyl acetate nih.gov
Croton urucurana (leaves)Germacrene-D, Bicyclogermacrene researchgate.net
Croton urucurana (stem barks)Borneol, bornyl acetate, cadina-4,10(14)-dien-1α-ol, sesquicineole, γ-gurjunene epoxide researchgate.net
Croton tetradeniusα-pinene, α-terpinene, p-cymene, 1,8-cineole tandfonline.com
Croton blanchetianusBicyclogermacrene, Spathulenol researchgate.netresearchgate.net
Croton jacobinensisBicyclogermacrene, Caryophyllene, β-phellandrene researchgate.netresearchgate.net
Croton nepetifoliusBicyclogermacrene, Caryophyllene, Germacrene D researchgate.netresearchgate.net

Influence of Environmental Factors on Phytochemical Profiles

Environmental factors play a significant role in shaping the phytochemical profiles of Croton species. Studies have indicated that factors such as specific location, growing season, climatic conditions, and even the drying process of plant material can contribute to variations in chemical composition. researchgate.net For example, differences in soil types and rainfall volumes during the dry season, even over small distances, can lead to variations in plant responses and potentially influence the production of secondary metabolites. scielo.br

Research on Croton sparsiflorus has shown that this species is particularly responsive to various environmental factors, including air pollution, land use, and soil properties. nih.gov Air pollution, followed by soil properties and land use, was identified as a major stress factor influencing leaf functional traits in ground cover vegetation, including Croton sparsiflorus. nih.gov Specific pollutants like NO2 and particulate matter, as well as soil potassium levels, were found to be influential factors regulating these traits. nih.gov

Variations in environmental conditions along elevation gradients can also influence morphological adaptation and potentially the chemical composition of plants. researchgate.netscielo.org.mx Studies on Croton have shown that morphological traits can vary with elevation, suggesting adaptation to different environmental conditions at varying altitudes. researchgate.net While the direct link between elevation and phytochemical profiles in Croton requires further detailed research, the influence of associated climatic and soil changes is a recognized factor in plant chemistry.

The chemical diversity observed within Croton species and the influence of environmental factors on their phytochemical profiles highlight the complexity of studying this genus and the potential for discovering novel compounds with varying properties depending on the species and its growing conditions.

Phytochemical Characterization and Constituent Analysis of Croton Oil

Major Classes of Secondary Metabolites

Croton oil is known to contain a significant concentration of secondary metabolites, including terpenoids, flavonoids, alkaloids, and fatty acids. ijcrbp.comscielo.brrsdjournal.org The composition can vary depending on factors such as the specific Croton species, the part of the plant used for extraction, and the geographical origin. ontosight.aiscielo.br

Diterpenoids

Diterpenoids are a prominent class of compounds found in Croton species, including this compound. scielo.brfrontiersin.org These tetracyclic compounds exhibit a wide range of structural diversity and biological activities. scielo.brfrontiersin.org Notable diterpenoid skeletal types reported in Croton include tiglianes, clerodanes, kauranes, labdanes, cembranoids, halimanes, isopimaranes, secokauranes, phorbol (B1677699), and trachylobane. scielo.br Phorbol esters, derived from phorbol, are particularly significant components of this compound and are known for their potent biological effects. ontosight.aitaylorandfrancis.comebi.ac.ukwikipedia.orgpfaf.org Phorbol itself is a tigliane-type diterpene. wikipedia.org Studies have focused on the isolation and characterization of various diterpenoids from Croton tiglium, highlighting their diverse structures and potential activities. thieme-connect.comresearchgate.net

Here is a table summarizing some diterpenoid types found in Croton species:

Diterpenoid ClassExamples/Notes
TiglianesIncludes phorbol and its esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). taylorandfrancis.comwikipedia.orgthieme-connect.com
ClerodanesA diverse group of diterpenoids found in Croton. scielo.br
KauranesReported in phytochemical investigations of Croton. scielo.brfrontiersin.org
LabdanesIdentified in various Croton species. scielo.brfrontiersin.org
CembranesCembranoid diterpenes are present in the genus. scielo.br
PimaranesIsopimarane diterpenoids have been reported. scielo.br
HalimanesIncluded among the diterpene skeletal types found. scielo.br
TrachylobanesAnother diterpene class identified in Croton. scielo.br
SarcopetalanesRepresent a class of diterpenes found in the genus. scielo.br

Sesquiterpenoids

Sesquiterpenoids, composed of three isoprene (B109036) units, are also found in this compound and other Croton species. scielo.brscielo.org.mx These compounds contribute to the volatile oil composition of some Croton species. scielo.br Examples of sesquiterpenoids identified in Croton include β-caryophyllene, germacrene D, spathulenol, bicyclogermacrene (B1253140), and caryophyllene (B1175711) oxide. nih.govscielo.bressencejournal.comtandfonline.comresearchgate.netresearchgate.netjournalejmp.com Some studies have specifically investigated the sesquiterpenoid composition of the essential oils from different Croton species. nih.govscielo.brresearchgate.netresearchgate.net

Here is a table highlighting some sesquiterpenoids found in Croton species:

SesquiterpenoidNotes
β-CaryophylleneFrequently found in the essential oils of Croton species. nih.govscielo.bressencejournal.comresearchgate.netjournalejmp.com
Germacrene DIdentified in the volatile oils of various Croton species. nih.govscielo.bressencejournal.comresearchgate.netjournalejmp.com
SpathulenolPresent in the essential oils of some Croton species. tandfonline.comresearchgate.netresearchgate.netijaers.com
BicyclogermacreneFound in the essential oils of certain Croton species. scielo.brtandfonline.comnih.gov
Caryophyllene oxideReported as a component in Croton essential oils. nih.govessencejournal.comtandfonline.comresearchgate.net
ElemolIdentified in some Croton species. scielo.br
β-eudesmolFound in the roots of Croton sellowii. scielo.br
ViridifloreneA sesquiterpene found in Croton.
α-HumulenePresent in the essential oil of Croton bonplandianus. nih.govresearchgate.netresearchgate.net
δ-CadineneIdentified in the leaf oil of Croton argyratus. researchgate.net
t-CadinolFound in shoots of Croton hieronymi. scielo.br
EpicubenolPresent in shoots of Croton hieronymi. scielo.br
CubenolFound in stems of Croton sellowii. scielo.br
KessaneA sesquiterpenoid oxide found in Croton stellulifer. scielo.brnih.gov

Monoterpenoids

Monoterpenoids, composed of two isoprene units, are also constituents of the volatile oils found in Croton species. scielo.brresearchgate.net These compounds contribute to the aroma and biological activities of the essential oils. scielo.br Common monoterpenoids identified include α-pinene, 1,8-cineole (eucalyptol), limonene, borneol, linalool (B1675412), and p-cymene. taylorandfrancis.comwikipedia.orgscielo.brtandfonline.comjournalejmp.comijaers.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov The proportions of these monoterpenoids can vary significantly between different Croton species and even within the same species depending on various factors. scielo.brjournalejmp.comnih.gov

Here is a table listing some monoterpenoids found in Croton species:

MonoterpenoidNotes
α-PineneA common monoterpene found in Croton essential oils. journalejmp.comresearchgate.netresearchgate.netresearchgate.netnih.gov
1,8-CineoleAlso known as eucalyptol, present in various Croton species. scielo.brscielo.brtandfonline.comijaers.comresearchgate.netresearchgate.net
LimoneneIdentified in the essential oils of Croton. scielo.brresearchgate.netresearchgate.net
BorneolFound in the essential oil of Croton bonplandianus and other species. nih.govresearchgate.netresearchgate.net
LinaloolPresent in the volatile oils of several Croton species. scielo.brresearchgate.netjournalejmp.comresearchgate.netnih.govnih.gov
p-CymeneIdentified in the essential oils of Croton. tandfonline.comnih.govnih.gov
Camphor (B46023)Found in the leaf essential oil of Croton regelianus and Croton zambesicus. essencejournal.comjournalejmp.comnih.gov
Terpinen-4-olA major component in the stem bark oil of Croton oblongifolius. researchgate.net
SabinenePresent in the essential oil of Croton kimosorum and Croton zambesicus. journalejmp.comresearchgate.net
α-PhellandreneFound in the essential oil of Croton conduplicatus and Croton stellulifer. tandfonline.comnih.gov
MyrceneIdentified in the stem bark oil of Croton oblongifolius. researchgate.net
γ-TerpinenePresent in the stem bark oil of Croton oblongifolius. researchgate.net
AscaridoleA predominant constituent in the leaf essential oil of Croton regelianus. nih.gov

Flavonoids and Other Phenolic Compounds

Flavonoids and other phenolic compounds are also present in Croton species, including this compound. scielo.brrsdjournal.orgnih.gov These compounds are known for their antioxidant properties and other biological activities. nih.govscielo.br Phytochemical screening of Croton tiglium seeds has confirmed the presence of flavonoids. ijcrbp.comekb.eg Other Croton species have been reported to contain various flavonoids, including derivatives of quercetin (B1663063) and kaempferol (B1673270). nih.gov Phenolic compounds, such as coumarins and flavones, have also been identified in Croton extracts. scielo.org.mx

Here is a table indicating the presence of flavonoids and phenolic compounds:

Compound ClassExamples/Notes
FlavonoidsPresent in Croton tiglium seeds and other Croton species. ijcrbp.comscielo.brrsdjournal.orgnih.govscielo.brekb.eg
Phenolic CompoundsInclude coumarins and flavones, found in Croton extracts. scielo.brrsdjournal.orgscielo.org.mxscielo.br
Quercetin derivativesReported in some Croton species. nih.gov
Kaempferol derivativesIdentified in certain Croton species. nih.gov
TilirosideA kaempferol derivative found in several Croton species. nih.gov
RutinDetected in the leaf extract of Croton lechleri. nih.gov
MyricetinFound in the latex of Croton celtidifolius. nih.gov
Apigenin dihexosideIdentified in the leaf extract of Croton dichrous. nih.gov
LignansPredominate among phenolic substances in some Croton species. scielo.brnih.gov
ProanthocyanidinsPresent in the red sap of some Croton species. scielo.brnih.gov

Alkaloids

Alkaloids represent another class of secondary metabolites found in Croton species. ijcrbp.comscielo.brrsdjournal.orgekb.egresearchgate.net While often present in other parts of the plant, some alkaloids may also be found in the oil or seed extracts. ijcrbp.comekb.eg The genus Croton is known to be a source of various alkaloids, including benzylisoquinoline-like compounds and taspine (B30418). scielo.br Glutarimide alkaloids, such as julocrotine, have also been isolated from Croton species. scielo.brnih.gov Phytochemical analysis of Croton tiglium seeds has indicated the presence of alkaloids. ijcrbp.comekb.eg

Here is a table mentioning types of alkaloids found in Croton species:

Alkaloid TypeExamples/Notes
General AlkaloidsPresent in Croton tiglium seeds and other Croton species. ijcrbp.comscielo.brrsdjournal.orgekb.egresearchgate.net
Benzylisoquinoline-like compoundsFound in some Croton species. scielo.br
TaspineAn alkaloid present in some Croton species. scielo.br
Glutarimide alkaloidsIncluding julocrotine, isolated from Croton species. scielo.brnih.gov
Indole (B1671886) alkaloidsReported in Croton species. scielo.br
Isoquinoline derivativesKnown to be present in Croton species. scielo.br
Guaiane-type sesquiterpene alkaloidsA new class of alkaloids isolated from Croton muscicapa. scielo.br
AnabasineA known nicotine (B1678760) derivative isolated from Croton muscicapa. scielo.br

Fatty Acids and Hydrocarbons

This compound is primarily composed of fatty acids, both saturated and unsaturated, in the form of triglycerides. ontosight.aiijesi.org These fatty acids constitute a significant portion of the oil's composition. ontosight.aiijesi.org Major fatty acids identified in this compound include linoleic acid, oleic acid, myristic acid, palmitic acid, stearic acid, lauric acid, arachidic acid, and gondoic acid. ijcrbp.comekb.egijesi.orgmdpi.com Linoleic acid and oleic acid are often the most abundant fatty acids. ijesi.orgmdpi.comnih.gov Hydrocarbons are also present in this compound. researchgate.netmdpi.com Studies have identified compounds like docosane (B166348) and tetracosane (B166392) as major hydrocarbons in Croton tiglium oil. researchgate.netmdpi.com The fatty acid profile contributes to the physical and chemical properties of the oil. ijesi.org

Here is a table detailing some fatty acids and hydrocarbons found in this compound:

Compound ClassExamples/Notes
Fatty AcidsMajor components, present as triglycerides. ontosight.aiijesi.org
Linoleic AcidA predominant unsaturated fatty acid. ijcrbp.comekb.egijesi.orgmdpi.comnih.gov
Oleic AcidAnother abundant unsaturated fatty acid. ijcrbp.comekb.egijesi.orgmdpi.comnih.gov
Myristic AcidA saturated fatty acid found in the oil. ijcrbp.comijesi.org
Palmitic AcidPresent among the saturated fatty acids. researchgate.netijesi.org
Stearic AcidIdentified as a saturated fatty acid component. researchgate.netijesi.org
Lauric AcidA shorter-chain saturated fatty acid found in the oil. ijesi.org
Arachidic AcidA saturated fatty acid present in this compound. researchgate.netijesi.org
Behenic AcidReported as a saturated fatty acid in Croton tiglium seeds. researchgate.net
Gondoic AcidAn unsaturated fatty acid found in the oil. ijesi.org
Eicosenoic AcidIdentified as a main component in some analyses. ekb.egnih.gov
HydrocarbonsPresent in this compound. researchgate.netmdpi.compolito.it
DocosaneReported as a major hydrocarbon in Croton tiglium oil. researchgate.netmdpi.com
TetracosaneAnother major hydrocarbon identified in Croton tiglium oil. researchgate.netmdpi.com

Other Identified Classes (e.g., Saponins, Tannins, Terpenoids, Sterols, Anthraquinones, Reducing Sugars, Amino Acids)

Beyond the well-known phorbol esters and fatty acids, various other phytochemical classes have been identified in Croton species, including those found in the seeds from which this compound is derived. Phytochemical screening of Croton tiglium seeds and other Croton species has revealed the presence of saponins, tannins, terpenoids, sterols, anthraquinones, reducing sugars, and amino acids. ekb.egphytojournal.comresearchgate.netmdpi.comnih.govjptcp.com

Studies on Croton tiglium seeds indicate the presence of carbohydrates (including glycosides), flavonoids, sterols (triterpenes), alkaloids, and proteins. ekb.eg Hydrolysis of the protein content in dried aqueous seed extract yielded free amino acids, comprising both essential (20.71%) and nonessential (79.29%) types. ekb.eg Total identified sugars accounted for approximately 81.21% of the total mucilage hydrolyzate in the dried aqueous seed extract. ekb.eg

Terpenoids are considered predominant secondary metabolites in the seeds of this plant, with triterpenoids, both pentacyclic and steroidal, frequently reported in Croton species seeds. ekb.eg Phytochemical screening tests on air-dried Croton tiglium seed powder confirmed the presence of carbohydrates (glycosides), flavonoids, sterols (triterpenes), alkaloids (nitrogenous compounds), and proteins. ekb.eg

In Croton macrostachyus seed oil, qualitative analysis showed the presence of flavonoids, alkaloids, tannins, saponins, terpenoids, and phenols. nih.govresearchgate.net Similarly, phytochemical screening of Croton zambesicus fruit and whole plant extracts detected flavonoids, saponins, alkaloids, tannins, phenols, triterpenes, phytosterols (B1254722), and anthraquinones, alongside carbohydrates. phytojournal.comresearchgate.net Croton sylvaticus extracts have also shown the presence of alkaloids, flavonoids, steroids, tannins, phenols, saponins, and triterpenoids through standard qualitative tests. mdpi.com This indicates that these compound classes are widely distributed across different Croton species.

Specific amino acids tentatively identified in a Croton wagneri ethanolic extract using GC-MS include L-Alanine, Valine, L-Proline derivative, L-Lysine derivative, D-L-Alanine derivative, and L-Glutamic acid. scirp.org

Advanced Analytical Methodologies for Characterization

Advanced analytical methodologies are indispensable for the detailed characterization of the complex chemical composition of this compound and Croton extracts. researchgate.net These techniques enable the separation, identification, and quantification of various constituents. ijprajournal.com

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques play a vital role in separating the components of this compound and Croton extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ijprajournal.com It is effective for analyzing volatile and semi-volatile compounds. GC-MS analysis of Croton tiglium seed oil has identified fatty acid components. nih.gov For instance, eighteen compounds were identified in the saponifiable matter of C. tiglium seeds, representing about 93.93%. ekb.eg Saturated fatty acids constituted about 13.68%, with Hexadecanoic acid (6.64%) being the major saturated fatty acid, while unsaturated fatty acids constituted 80.25%, with 11,14-Octadecadienoic acid (26.57%) as the major component. ekb.eg Another study on C. tiglium seed oil identified seventeen fatty acid components, with linoleic acid, oleic acid, and eicosenoic acid being the main components in the methyl-esterified sample, accounting for 77.33%. nih.gov Five aromatic compounds, including isoborneol (B83184) and fenchyl alcohol, were also found in a sample diluted with ethylether. nih.gov

GC-MS has also been applied to analyze the essential oil of various Croton species. For example, GC-MS analysis of Croton tiglium essential oil identified twenty-eight compounds, accounting for 92.39% of the total oil, with 17-Octadecynoic acid (36.73%), Tetradecanoic acid (8.49%), and 17-Octadecynoic acid methyl ester (8.17%) as prominent constituents. plos.org In Croton bonplandianus essential oil, 37 compounds were identified, representing 96.2% of the total oil, with β-caryophyllene (16.7%) and germacrene D (14.7%) as major components. nih.gov GC-MS analysis of Croton zambesicus leaf essential oil identified sesquiterpenoids like β-caryophyllene (8.8%) and caryophyllene oxide (21.7%), and monoterpenoids such as linalool (6.2%) and camphor (5.9%). essencejournal.com Another study on C. zambesicus leaf oil identified 57 components, with Caryophyllene (15.53%), Copaene (11.38%), and Phellandrene (8.65%) being the most abundant. academicjournals.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile and thermally labile compounds. HPLC analysis has been used for the quantitative and qualitative identification of biologically active phytocomponents in Croton seeds and extracts. researchgate.netflorajournal.com HPLC analysis of Croton tiglium oil revealed a reduction in phorbol content after a purification process. florajournal.com Preparative and semi-preparative HPLC, along with column chromatography, were used to isolate compounds from Croton tiglium seeds. nih.gov HPLC analysis of a hot water extract of Croton zambesicus leaves showed 12 peaks. academicjournals.org

Thin-Layer Chromatography (TLC) is a simple and versatile technique used for the separation and visualization of compounds in extracts and fractions. TLC has been employed to screen fractions obtained from chromatographic separations of this compound. thieme-connect.com For instance, fractions containing phorbol esters from Croton tiglium were analyzed by TLC on silica (B1680970) gel plates. thieme-connect.com Two-dimensional TLC has also been used for the separation of phorbol diester constituents of this compound. thieme-connect.com TLC analysis can show distinct differences between chromatograms of this compound and its derivatives, such as biodiesel. uonbi.ac.ke Preparative TLC was also used in the isolation of compounds from Croton tiglium seeds. nih.gov

Spectroscopic Techniques (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Spectroscopic techniques provide structural information and can be used for identification and characterization of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups present in a sample based on their vibrational modes. FT-IR analysis has been applied to characterize the functional groups of extracted oils from Croton species. nih.govresearchgate.net FT-IR analysis of Croton macrostachyus seed oil helped in the qualitative analysis of its functional groups. researchgate.net FT-IR analysis has also been used to characterize inclusion complexes of Croton zehntneri essential oil. sbq.org.br FT-IR analysis of Croton methyl ester (biodiesel) revealed comparable spectra to diesel, indicating the presence of similar functional groups. ijettjournal.orgijettjournal.org FT-IR spectroscopy is considered a powerful technique for identifying various functional groups in plant extracts. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structure and bonding of molecules. NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds from Croton species. cabidigitallibrary.orgnih.gov ¹H-NMR has been used for the analysis of phorbol ester constituents in this compound, allowing for qualitative and quantitative evaluation. thieme-connect.comthieme-connect.com It is possible to quantify phorbol esters in mixtures, semi-purified samples, or even in the complete oil using ¹H-NMR. thieme-connect.com ¹³C NMR spectroscopy has also been used in the characterization of phorbol isolated from this compound. nih.gov Unidimensional ¹H and ¹³C NMR have been used to study the volatile chemical composition variation in Croton sonderianus, and combined with GC-MS, revealed different chemotypes. auremn.org NMR analysis can also help in detecting potential artifacts generated during GC-MS analysis. auremn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for detecting compounds that absorb UV or visible light, often due to the presence of chromophores such as conjugated double bonds or aromatic rings. UV-Vis spectroscopy has been used in the analysis of Croton tiglium extracts. ekb.eg It is also used to monitor the formation of nanoparticles when plant extracts are used as reducing agents. ekb.eg UV-Vis spectroscopy is described as an easy, fast, simple, and discerning technique for various types of nanoparticles. ekb.eg While UV-Vis spectra of complex mixtures like crude oil can be featureless, specific aromatic compounds and components have well-defined maxima, which can be used to formulate indices for aromatic content. google.com UV-Vis spectroscopy is used in the analysis of crotonaldehyde-DNPH derivatives in HPLC with a UV detector. osha.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine two or more analytical methods online, leveraging the strengths of each technique for enhanced separation, identification, and quantification of components in complex mixtures like this compound. ijprajournal.comspringernature.comnih.govijpsjournal.com This approach is particularly powerful for the analysis of natural products. springernature.comnih.gov

GC-MS is a prime example of a hyphenated technique, coupling gas chromatography with mass spectrometry. ijprajournal.comnih.gov This combination is widely applied for the analysis of volatile and semi-volatile compounds in Croton oils and extracts, providing both separation and structural information through mass spectra. ekb.egnih.govresearchgate.netscirp.orgijprajournal.comnih.govplos.orgnih.govessencejournal.comacademicjournals.orgsbq.org.brnih.gov

HPLC can be coupled with various detectors, including UV-Vis (HPLC-UV or HPLC-DAD), mass spectrometry (HPLC-MS or LC-MS), and even NMR (LC-NMR). ijprajournal.comnih.gov LC-MS is frequently used for the analysis of non-volatile and polar compounds in natural product extracts, offering high sensitivity and structural information. ijprajournal.comnih.gov LC-NMR provides detailed structural elucidation of separated compounds. springernature.comnih.gov The combination of HPLC coupled to UV photodiode array detection (LC-DAD-UV) and mass spectrometry (LC-MS or LC-MS-MS) provides extensive online analytical data on extract ingredients before isolation. nih.gov LC-NMR is a powerful complement for screening. nih.gov These hyphenated techniques facilitate the rapid determination of known substances, even from small amounts of source material. nih.gov

Other hyphenated techniques mentioned in the context of natural product analysis include LC-FTIR and CE-MS. ijprajournal.comspringernature.comnih.gov These combinations further expand the analytical capabilities for comprehensive characterization of complex matrices like those found in this compound and Croton extracts. Hyphenated techniques have revolutionized analytical chemistry by providing enhanced sensitivity, selectivity, and speed for complex analysis. ijpsjournal.com

Identified Compounds and PubChem CIDs

Biosynthesis of Key Phytochemicals in Croton Species

Terpenoid Biosynthetic Pathways (e.g., Mevalonic Acid Pathway, Methylerythritol Phosphate (B84403) Pathway)

Terpenoids, also known as isoprenoids, represent the most abundant class of secondary metabolites found in Croton species, with diterpenoids being particularly characteristic of the genus. mdpi.comrsdjournal.org The biosynthesis of terpenoids in plants proceeds via two distinct pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.orgmdpi.com These pathways are responsible for producing the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgmdpi.comnih.govoup.com

The MVA pathway is primarily localized in the cytosol and is the main route for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), as well as steroids. rsc.orgmdpi.com This pathway begins with the condensation of three molecules of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently converted to mevalonic acid (MVA). rsc.org MVA is then phosphorylated and decarboxylated to yield IPP. rsc.org

In contrast, the MEP pathway operates in the plastids and is the primary source for the biosynthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and the side chains of chlorophylls. rsc.orgmdpi.com The MEP pathway starts with the condensation of glyceraldehyde 3-phosphate and pyruvate (B1213749) to form 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted through a series of steps to IPP and DMAPP. rsc.org

The isoprene (B109036) units (IPP and DMAPP) produced by these pathways are then linked together by prenyltransferases to form larger terpenoid precursors: geranyl diphosphate (GPP, C10) from one DMAPP and one IPP, farnesyl diphosphate (FPP, C15) from GPP and one IPP, and geranylgeranyl diphosphate (GGPP, C20) from FPP and one IPP. rsc.orgnih.govoup.com These precursors are then cyclized and modified by various enzymes, such as terpene synthases and cytochrome P450 hydroxylases, to generate the diverse array of terpenoid structures observed in Croton. nih.gov

Research on Croton stellatopilosus has provided insights into the operation of these pathways. Studies using labeled glucose have shown that the diterpene alcohol plaunotol (B1678519) is biosynthesized via the MEP pathway in the shoots of this species. researchgate.net Conversely, phytosterols (B1254722) like beta-sitosterol (B1209924) and stigmasterol (B192456) in C. sublyratus have been shown to originate from both the MVA and MEP pathways, indicating potential cross-talk between these compartments or pathways depending on the compound and plant tissue. researchgate.netnih.gov Phorbol (B1677699) esters, important diterpenoids found in Croton tiglium (a source of croton oil), are also derived from the MEP pathway precursors. rsc.orgscielo.brcore.ac.uk

Phenylpropanoid Biosynthesis (e.g., Shikimate Pathway)

Phenylpropanoids are another significant class of secondary metabolites found in Croton species, contributing to the composition of volatile oils and serving as precursors for other phenolic compounds like flavonoids and lignans. scielo.brmdpi.comresearchgate.net The biosynthesis of phenylpropanoids begins with the shikimate pathway, a metabolic route found in plants, bacteria, fungi, and some protozoans, but not in animals. wikipedia.org

The shikimate pathway starts with the condensation of erythrose-4-phosphate and phosphoenolpyruvate, leading to the formation of shikimic acid and subsequently chorismic acid. wikipedia.org Chorismic acid is a key branch point, serving as a precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.org Phenylalanine is a central precursor for the phenylpropanoid pathway.

The conversion of phenylalanine to cinnamic acid is catalyzed by phenylalanine ammonia-lyase (PAL), which is considered the first committed step in the phenylpropanoid pathway. osti.gov Cinnamic acid then undergoes a series of hydroxylation, methylation, and ligation reactions to produce a variety of phenylpropanoid derivatives, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, as well as their activated forms (e.g., CoA esters). These activated phenylpropanoids are then utilized as building blocks for the synthesis of more complex structures, including lignins, coumarins, and flavonoids. mdpi.com

Flavonoid biosynthesis, a branch of the phenylpropanoid pathway, has been investigated in Croton tiglium. nih.govnih.gov This pathway involves enzymes like chalcone (B49325) synthase (CHS), which condenses p-coumaroyl CoA with malonyl CoA to form chalcones, the precursors to various flavonoid subclasses like flavones, flavonols, and anthocyanins. mdpi.com Research has identified candidate genes encoding enzymes involved in the flavonoid biosynthesis network in C. tiglium using transcriptomic analysis. nih.govnih.gov Volatile phenylpropanoids, such as anethole, methyleugenol, and estragole, are also found in the volatile oils of several Croton species, highlighting the activity of this pathway. scielo.br

Alkaloid Biosynthesis (e.g., Magnoflorine (B1675912), Taspine (B30418) Pathways)

Alkaloids are a diverse group of nitrogen-containing compounds present in various Croton species, with some exhibiting significant biological activities. scielo.brnih.gov The biosynthesis of alkaloids in Croton involves different pathways depending on the specific alkaloid class. Studies have focused on the biosynthesis of benzylisoquinoline alkaloids, including magnoflorine and taspine. rsc.orgresearchgate.netuwi.edudntb.gov.uanih.govresearchgate.netx-mol.comresearchgate.netrsc.orgmdpi.comglobalauthorid.comnih.govresearchgate.net

Magnoflorine is a quaternary aporphine (B1220529) alkaloid that has been identified as a precursor in the biosynthesis of taspine in some plant species, including Croton species. researchgate.netresearchgate.netresearchgate.net While the complete biosynthetic pathway of taspine is not fully elucidated in all Croton species, research suggests that it involves enzymatic reactions acting on (+)-magnoflorine. researchgate.netresearchgate.net These reactions are proposed to include a Hofmann elimination of (+)-magnoflorine to form magnoflorine methine, followed by oxidation and lactonization to yield taspine. researchgate.netresearchgate.net

Studies on Croton draco have utilized transcriptomic and metabolomic analyses to investigate the biosynthesis of magnoflorine and taspine. dntb.gov.uanih.govnih.gov These studies have provided evidence for the presence of both alkaloids in different organs of the plant and have helped to propose a biosynthetic pathway. nih.gov The biosynthesis of these alkaloids appears to occur in various plant organs, with potential translocation of intermediates between different cell types, such as laticifers where taspine can accumulate in high concentrations. nih.govnih.gov

Other alkaloid biosynthesis pathways have also been explored in Croton. For instance, research on Croton linearis has demonstrated the biosynthesis of the proaporphine alkaloid crotonosine (B1252990) from linearisine. rsc.orguwi.edursc.org In Croton flavens, studies have shown the oxidation of dienols to dienones and N-demethylation reactions involved in the biosynthesis of morphinandienone alkaloids like flavinantine (B218202) and sinoacutine. rsc.orguwi.edursc.org These findings highlight the complexity and diversity of alkaloid biosynthetic routes within the Croton genus.

Genetic and Enzymatic Regulation of Metabolite Production

The production of secondary metabolites in Croton species is a tightly regulated process involving the coordinated action of numerous genes and enzymes. Understanding the genetic and enzymatic regulation of these biosynthetic pathways is crucial for comprehending how the plant controls the type and quantity of phytochemicals produced.

Research in Croton has begun to explore the molecular mechanisms underlying this regulation, particularly in the context of alkaloid and flavonoid biosynthesis. Transcriptomic and metabolomic analyses have been powerful tools in identifying candidate genes and enzymes involved in specific pathways in species like Croton draco. dntb.gov.uanih.govnih.gov These studies can reveal which genes are expressed in different tissues and at different developmental stages, providing clues about the spatial and temporal regulation of metabolite production.

For example, in the biosynthesis of magnoflorine and taspine in C. draco, transcriptomic data has been used to identify potential enzymes involved, and the distribution of these enzymes and their corresponding metabolites across different plant organs has been investigated. nih.gov This suggests that the regulation might involve the differential expression of biosynthetic genes in specific cell types or tissues, followed by transport of intermediates or final products. nih.gov

In the case of flavonoid biosynthesis in Croton tiglium, transcriptomic analysis has allowed for the identification of enzyme candidates for various steps in the pathway. nih.govnih.gov This provides a basis for further studies on the transcriptional regulation of flavonoid production in this species.

Enzymatic regulation plays a critical role in controlling metabolic flux through the biosynthetic pathways. This can involve feedback inhibition by end products, allosteric regulation, or post-translational modifications of enzymes. While detailed studies on enzymatic regulation in Croton are still emerging, the identification of key enzymes in the biosynthesis of terpenoids, phenylpropanoids, and alkaloids provides targets for future research on their regulatory mechanisms. mdpi.comfrontiersin.org The presence of multiple isoforms of enzymes within a pathway, as suggested for some flavonoid biosynthesis enzymes, could also contribute to the fine-tuning of metabolic output. biorxiv.org

Extraction, Isolation, and Purification Methodologies for Research

Conventional Extraction Techniques (e.g., Maceration, Hydrodistillation, Soxhlet Extraction)

Conventional extraction techniques are widely employed to obtain crude extracts from Croton species. These methods typically involve the use of solvents to solubilize compounds from dried or fresh plant material.

Maceration is a process where the plant material is soaked in a solvent for a specified period, with occasional shaking to enhance the diffusion of compounds into the solvent. Studies on Croton tiglium seeds have recommended an optimal maceration time of 6.22 days with a raw material/solvent ratio of 1:5.18 g mL⁻¹ for optimal oil extraction using hexane (B92381) as a solvent. ojafr.irscialert.netuonbi.ac.ke Maceration with dichloromethane (B109758) has also been used for solid-liquid extraction from Croton nigritanus leaves. phytojournal.comphytojournal.comfudutsinma.edu.ngresearchgate.net Another study utilized maceration at 24-h intervals for 72 hours with ethanol (B145695) to ensure complete extraction of active substances from Croton species.

Hydrodistillation is a technique primarily used for extracting volatile essential oils. It involves boiling the plant material in water, and the steam produced carries the volatile compounds, which are then condensed and collected. This method has been used to extract essential oil from the seeds of Croton macrostachyus, yielding a clear colorless essential oil. The essential oil yield from 75 g of powdered Croton macrostachyus seeds using hydrodistillation was reported as 4.34 g (5.78% w/w). Hydrodistillation has also been applied to extract essential oils from the leaves of various Croton species, such as Croton argyrophyllus and Croton blanchetianus.

Soxhlet extraction is a continuous solid-liquid extraction method that uses repeated washing of the plant material with a solvent. This technique is known for its efficiency in extracting lipids and other soluble compounds. N-hexane has been shown to be an effective solvent for the Soxhlet extraction of Croton seed oils. ojafr.iruonbi.ac.ke Soxhlet extraction with petroleum ether (40-60°C) has been used to obtain Croton penduliflorus seed oil from shelled, oven-dried, and ground seeds. In another study, Soxhlet extraction with n-hexane was used to obtain a maximum oil yield of 45.89% from Croton macrostachyus seed under specific conditions (70 °C, 0.5 mm particle size, 5 hours, 0.06 g/ml solute to solvent ratio). Soxhlet extraction with hexane has also been employed to extract Croton oil from sun-dried powdered seeds.

Mechanical pressing is another method used for oil extraction from Croton seeds, often considered cheaper and more convenient than solvent extraction. ojafr.iruonbi.ac.ke A yield of 38.42% (v/w) of this compound was obtained using mechanical pressers in one study. ojafr.iruonbi.ac.ke However, solvent extraction methods, such as those using n-hexane, generally report higher yields, up to 41%. ojafr.ir

Conventional extraction methods using organic solvents like methanol (B129727), ethanol, acetone, and hexane, as well as inorganic solvents like water and hydrodistillation, have been described for extracting active contents from different parts of various Croton species, including roots, leaves, stem-bark, and seeds.

Advanced and Green Extraction Methods (e.g., Enzyme-Assisted Extraction, Ultrasonic-Assisted Extraction)

In addition to conventional methods, advanced and green extraction techniques are being explored for their efficiency and reduced environmental impact in obtaining compounds from Croton species. These methods often aim to enhance the extraction yield and selectivity while minimizing solvent consumption and energy usage.

Ultrasound-assisted extraction (UAE) is considered a green extraction technology that can enhance the rate of reaction and temperature in a shorter time, potentially leading to higher oil recovery. UAE has been used to extract bioactive phenolic compounds from Croton heliotropiifolius leaves. The combination of cellulase (B1617823) enzyme and ultrasonic-assisted extraction has been investigated for preparing diterpene-enriched extracts from Croton stellatopilosus leaves. This combined method appears to reduce particle size, facilitating solvent diffusion and penetration into plant cells.

Enzyme-assisted extraction involves using enzymes to break down plant cell walls, thereby releasing intracellular compounds and improving extraction efficiency. The use of digestive enzymes in conjunction with ultrasonic-assisted extraction has been explored to extract ingredients from plant cells, with enzymes utilized to remove plant cell walls after ultrasonic treatment.

Other advanced green extraction technologies mentioned in the context of plant biomass include supercritical fluid extraction (SFE), subcritical water extraction (SWE), microwave-assisted extraction, and instant controlled-pressure drop extraction. Pressurized ethanol extraction at different temperatures (40°C and 60°C) and pressures (200 and 300 bars) has also been applied to recover extracts from Croton lechleri twigs.

Chromatographic Separation Techniques for Compound Isolation (e.g., Gravity Column Chromatography, Flash Chromatography)

Following extraction, chromatographic separation techniques are essential for isolating and purifying specific compounds or classes of compounds from the complex crude extracts of Croton species for research purposes.

Column chromatography is a widely used technique for separating mixtures based on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (solvent or solvent mixture). Gravity column chromatography (GCC), where the mobile phase moves through the column by gravity, has been employed for the separation and purification of compounds from Croton nigritanus extracts. phytojournal.comphytojournal.comfudutsinma.edu.ngresearchgate.net In GCC, a cylindrical glass column is typically packed with silica gel as the stationary phase, and elution is carried out using appropriate solvents under gravity or gentle pressure.

Flash chromatography is a type of column chromatography that uses pressurized gas to push the mobile phase through the stationary phase, resulting in faster separations. While not explicitly detailed in the provided snippets for this compound, chromatographic separation in general, including techniques like column chromatography, is consistently mentioned for the purification and isolation of organic constituents from Croton extracts after initial extraction.

Thin Layer Chromatography (TLC) is often used in conjunction with column chromatography to monitor the separation process and check the purity of fractions. phytojournal.comphytojournal.com Fractions with similar retention factor (Rf) values in TLC are typically pooled together. phytojournal.com

Chromatographic separation techniques have been successfully applied to isolate various bioactive compounds from Croton species, including triterpenoids such as lupeol (B1675499), oleanolic acid, and ursolic acid from Croton bonplandianum. Column chromatography has also been used to isolate diterpenoids, such as crotofolane diterpenoids, and other compounds from the extracts of Croton kilwae.

Methodologies for Detoxing/Purifying Croton Seed Extracts for Research Applications (e.g., Reduction of specific toxic compounds like phorbol (B1677699) for research tools)

Croton seeds, particularly from Croton tiglium, are known to contain toxic compounds, notably phorbol esters, which can limit their direct use in certain research applications. Methodologies aimed at reducing the levels of these toxic constituents are important for preparing safer extracts or fractions for specific research purposes.

Traditional purification processes, such as the Ayurvedic method of Śodhana using cow milk, have been investigated for their ability to detoxify Croton tiglium seeds. This process has been shown to significantly reduce the content of phorbol esters and crotonic acid in the seeds. In one study, the level of phorbol ester equivalent to phorbol-12-myristate-13-acetate (PMA) in unpurified C. tiglium seeds was 5.2 mg/100 g, which was reduced to 1.8 mg/100 g after the purification process with cow milk. Crotonic acid, found at 0.102 mg/100 g in unpurified seeds, was absent in the purified seed extract. This reduction is attributed to the oil-soluble nature of these compounds and their removal by milk during the Śodhana process.

Solvent extraction accompanied by heat treatment of seed cakes has also been explored as a way to produce materials with reduced levels of toxic phorbol esters. uonbi.ac.ke While oil extraction can reduce phorbol ester content, concerns about residual toxic proteins remain. ojafr.ir

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to quantify the levels of toxic compounds like phorbol esters and monitor the effectiveness of detoxification processes. Studies using these techniques have confirmed the significant reduction of phorbol (a toxic organic compound) from 5.18% to 3.86% after a purification process.

The reduction of these toxic constituents is crucial for enhancing the medicinal usage of Croton tiglium seeds and preparing extracts suitable for various research applications where the presence of high levels of phorbol esters would be undesirable.

Mechanistic Investigations of Biological Activities in Preclinical Models

Molecular and Cellular Mechanisms of Action

The diverse biological effects observed in preclinical models are attributed to the intricate interactions of Croton oil components with key molecular and cellular processes. These mechanisms encompass modulation of ion channels, interference with inflammatory signaling, regulation of cell cycle and apoptosis, receptor interactions, enzymatic inhibition, and modulation of oxidative stress.

Modulation of Ion Channels (e.g., TRPV1, K/ATP, ASIC Channels)

Research suggests that components of Croton species may interact with ion channels. For instance, a docking study on major components of Croton conduplicatus essential oil, including 1,8-cineole, spathulenol, p-cymene, and caryophyllene (B1175711) oxide, demonstrated favorable interaction profiles with different subtypes of muscarinic (M2, M3, and M4) and opioid (delta and mu) receptors, which are types of ion channels or are closely linked to ion channel function. While direct modulation of TRPV1, K/ATP, or ASIC channels by this compound is not explicitly detailed in the provided results, the interaction with other channels like muscarinic and opioid receptors highlights a potential broader influence on cellular excitability and signaling.

Interference with Inflammatory Signaling Pathways (e.g., Prostaglandin (B15479496) Synthesis, Cytokine Production (TNF-alpha, IL-1, IL-6), Arachidonic Acid Cascade, Histamine (B1213489) Pathways)

This compound is a well-established inducer of inflammation in preclinical models, particularly the this compound-induced ear edema model. This inflammatory response is mediated through the activation of several key signaling pathways. A primary mechanism involves the activation of phospholipase A2, which leads to the release of arachidonic acid from cell membranes. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (B1171923) and leukotrienes, respectively, which are crucial mediators of inflammation. Studies using the this compound-induced ear edema model have shown that substances inhibiting COX and/or 5-LOX can reduce edema, indicating the involvement of these pathways. Specifically, this compound has been shown to up-regulate the mRNA expression of COX-I and COX-II in macrophage cell lines, leading to increased production of prostaglandin E2 (PGE2). PGE2 is a significant inflammatory mediator involved in pain and edema.

Beyond the arachidonic acid cascade, this compound and its components interfere with cytokine production and histamine pathways. 12-O-tetradecanoylphorbol-13-acetate (TPA), a major irritant in this compound, activates protein kinase C (PKC), which in turn stimulates the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Croton proteins have also been shown to induce the release of TNF-α and IL-1β in macrophages in a dose- and time-dependent manner. The inflammatory response induced by this compound also involves increased vascular permeability and vasodilation, partly due to the release of histamine and serotonin. Essential oils from Croton species have demonstrated anti-inflammatory effects, with a suggested mechanism involving the inhibition of cytokines and influence on the arachidonic acid and histamine pathways.

The involvement of the MAPK signaling pathway in the inflammatory response induced by this compound has also been reported, with crude croton protein activating the p38-MAPK pathway in macrophages. Additionally, TPA increases TLR4 and various inflammatory cytokines, promoting inflammation pathways like NF-κB, which is downstream of TLR4.

Data on the effect of this compound components on cytokine production:

SubstanceCell LineEffect on TNF-αEffect on IL-1βEffect on IL-6Reference
Croton proteinsRAW264.7IncreasedIncreasedNot specified
TPA (in this compound)Not specifiedIncreasedIncreasedIncreased
This compoundBlood (mice)No effectNot specifiedIncreased

Cell Cycle Regulation and Apoptosis Induction

This compound and its components have demonstrated effects on cell cycle progression and the induction of apoptosis in various cell lines, particularly cancer cells. Croton tiglium essential oil (CTEO) has shown significant antitumor activity in A549 lung cancer cells, inhibiting proliferation, disrupting the cell cycle process, and inducing apoptosis. CTEO treatment reduced the expression levels of cell cycle regulators such as cyclin A, cyclin B, and CDK1, while increasing the expression of the cyclin-dependent kinase inhibitor P21. This suggests that CTEO can induce cell cycle arrest.

Furthermore, CTEO can activate the caspase-dependent apoptosis pathway, leading to programmed cell death. This involves reducing mitochondrial membrane potential and increasing the levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP.

Other Croton species and their components have also been shown to affect cell cycle and apoptosis. Croton crassifolius essential oil (CCEO) induces cell cycle arrest in A549 cells by decreasing cyclin B1-CDK1 and cyclin A-CDK1 expression and increasing P21 expression. Croton taspine (B30418) and a derivative (TPD7) have been shown to induce cell cycle arrest and apoptosis through the mitochondrial pathway, targeting cell cycle regulators like CDC2 (CDK1), cyclin D1, cyclin E1, and cyclin B1. Plaunotol (B1678519), another Croton metabolite, exhibited antiproliferative activity and induced apoptosis in HeLa and HT-29 cell lines, which was associated with BCL-2 downregulation. A phorbol (B1677699) ester isolated from C. tiglium (B10G5) increased apoptosis and decreased cyclin D1 levels in NSCLC lung cancer cells. Essential oil from Croton matourensis induced apoptotic cell death in HepG2 cells in a dose-dependent manner.

Data on the effect of Croton species essential oils on apoptosis in HepG2 cells:

SubstanceConcentration (µg/mL)Apoptosis Rate (%)Reference
Control (Vehicle)06.3
Croton matourensis essential oil12.512.1
Croton matourensis essential oil2523.6
Croton matourensis essential oil5025.7
Doxorubicin (Positive Control)120.7

This compound has also been observed to stimulate cell division in blue-green bacteria and mammalian cells in tissue culture, suggesting potential fundamental similarities in cell division regulation across diverse organisms.

Receptor Interactions (e.g., Opioid Receptors)

Components of Croton species have been shown to interact with various receptors, including opioid receptors. An essential oil from Croton conduplicatus demonstrated antinociceptive activity in mice, which was reversed by naloxone, suggesting the involvement of opioid receptors. A docking study with the major components of this essential oil showed favorable interaction profiles with delta and mu opioid receptor subtypes.

Intestinal inflammation induced by this compound has been shown to enhance the potency of μ-opioid receptor (MOR) agonists and increase the expression of MOR in the mouse intestine. This suggests that inflammation induced by this compound can modulate opioid receptor function and expression.

Enzymatic Inhibition (e.g., Alpha-Glucosidase, Cyclooxygenase-2 (COX-2) enzyme, Lipoxygenases (LOXs), Lipases)

This compound and its constituents can influence biological activities through the inhibition of various enzymes. As mentioned in the context of inflammatory signaling, this compound induces the expression of COX-I and COX-II, key enzymes in prostaglandin synthesis. However, other Croton species or their components may exhibit inhibitory effects on inflammatory enzymes like COX-2 and LOXs, which are involved in the arachidonic acid cascade. The anti-inflammatory effects of some Croton species are hypothesized to involve the inhibition of enzymes responsible for the inflammatory response, including COX-2 and lipoxygenase. Molecular docking studies have been used to validate the interaction of major constituents of Croton essential oils with the COX-2 enzyme.

While the provided information primarily focuses on the induction of COX enzymes by this compound itself in the context of inflammation models, the broader literature on Croton species suggests potential inhibitory activities of other components on enzymes like alpha-glucosidase and lipases, although specific details regarding this compound's direct inhibition of these enzymes are not extensively covered in the provided search results.

Oxidative Stress Modulation and Free Radical Scavenging

The interaction of this compound with oxidative stress pathways is also relevant to its biological effects. While some components of Croton species may possess antioxidant properties, the inflammatory response induced by this compound can lead to the production of reactive oxygen species. Studies investigating the effects of other compounds on this compound-induced inflammation models often assess their ability to mitigate oxidative stress markers. For example, a study on Terminalia Chebula extract showed it attenuated DMBA/Croton oil-induced oxidative stress in mouse skin. This suggests that the inflammatory process initiated by this compound involves the generation of oxidative stress.

In Vitro Research Models and Assays

In vitro studies provide controlled environments to examine the direct effects of this compound and Croton extracts on specific cell types, enzymes, and microorganisms.

Enzyme Assays

Enzyme assays are employed to identify specific enzymatic targets modulated by compounds found in this compound and Croton extracts. While direct enzyme assay data for Croton tiglium oil were not prominently featured in the search results, studies on other Croton species indicate potential enzymatic interactions. For example, the inhibition of fungal extracellular proteases by Croton cajucara essential oil nanoemulsion demonstrates an effect on enzymatic activity crucial for fungal pathogenesis . Research on the antinociceptive effects of Croton conduplicatus essential oil suggests mechanisms involving ATP-sensitive K+ channels, opioid, and cholinergic systems, implying potential interactions with enzymes or receptors within these pathways .

Microbial Strain Inhibition

Numerous studies have investigated the antimicrobial properties of essential oils and extracts from various Croton species against a range of microbial strains, including bacteria and fungi.

The essential oil of Croton limae demonstrated inhibition against Staphylococcus aureus and showed synergistic effects with antibiotics like amikacin (B45834) and neomycin against S. aureus and Escherichia coli. . It also showed synergism with benzoylmetronidazole against Candida krusei. . The minimum inhibitory concentration (MIC) for S. aureus was 512 μg/mL, while E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae showed MIC values equal to or greater than 1024 μg/mL, indicating less sensitivity .

Essential oil from Croton blanchetianus leaves exhibited activity against Candida species, with significant inhibition of C. albicans (78%) and C. parapsilosis (75%) at 50 µg/mL. . C. krusei was barely susceptible (9.5% inhibition), and C. tropicalis was not affected at this concentration. . This oil also showed antibiofilm potential against C. albicans and C. parapsilosis. .

Croton ceanothifolius essential oil demonstrated synergistic effects when combined with antibiotics like penicillin, norfloxacin, and gentamicin (B1671437) against multidrug-resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. . The association with gentamicin was more effective against the Gram-positive S. aureus strain, while synergism with quinolones and aminoglycosides was more significant against E. coli. .

Essential oil from Croton pluriglandulosus showed promising activity against Candida krusei (89.3% inhibition) and C. parapsilosis (80.7% inhibition) at 50 μg/mL, and also inhibited biofilm formation for these strains. .

Studies on Croton tricolor stem essential oil revealed significant inhibitory activity against several Candida species, with MIC values ranging from 1.0 to 1024 μg/mL. .

The hydroalcoholic extract of Croton draco showed antibacterial activity, with greater efficacy against Gram-positive bacteria like Listeria monocytogenes, Staphylococcus aureus, and Bacillus subtilis. . MIC values were 25 mg/mL for S. aureus and B. subtilis, and 50 mg/mL for L. monocytogenes. . E. coli, Salmonella typhi, S. cholerasuis, and P. aeruginosa had MIC values of 100 mg/mL. .

Essential oils from Croton adipatus, C. thurifer, and C. collinus also demonstrated in vitro antimicrobial activity against strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. . C. adipatus oil at 10% inhibited C. albicans with a halo of 19.67 mm. .

Essential oil from Croton linearis was tested against several Candida species (C. albicans, C. glabrata, C. kefyr, C. krusei, C. parapsilosis, C. tropicalis), Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. .

Here is a summary of some microbial inhibition data:

Croton Species SourceMicrobial StrainActivity/EffectConcentration/MICCitation
Croton limae essential oilStaphylococcus aureusInhibitionMIC 512 μg/mL
Croton limae essential oilS. aureus + AmikacinSynergism (Reduced MIC)MIC 9.76 μg/mL
Croton limae essential oilEscherichia coli + AmikacinSynergism (Reduced MIC)MIC 39.062 μg/mL
Croton limae essential oilE. coli + NeomycinSynergism (Reduced MIC)MIC 2.44 μg/mL
Croton limae essential oilCandida krusei + BenzoylmetronidazoleSynergism256 μg/mL
Croton blanchetianus essential oilCandida albicansInhibition (Planktonic)78% at 50 µg/mL
Croton blanchetianus essential oilCandida parapsilosisInhibition (Planktonic)75% at 50 µg/mL
Croton blanchetianus essential oilC. albicansInhibition (Biofilm formation)44% at 50 µg/mL
Croton blanchetianus essential oilC. parapsilosisInhibition (Biofilm formation)74% at 50 µg/mL
Croton pluriglandulosus essential oilCandida kruseiInhibition (Planktonic)89.3% at 50 μg/mL
Croton pluriglandulosus essential oilCandida parapsilosisInhibition (Planktonic)80.7% at 50 μg/mL
Croton pluriglandulosus essential oilC. kruseiInhibition (Biofilm formation)83.5% at 50 μg/mL
Croton pluriglandulosus essential oilC. parapsilosisInhibition (Biofilm formation)77.9% at 50 μg/mL
Croton draco hydroalcoholic extractStaphylococcus aureusInhibitionMIC 25 mg/mL
Croton draco hydroalcoholic extractBacillus subtilisInhibitionMIC 25 mg/mL
Croton draco hydroalcoholic extractListeria monocytogenesInhibitionMIC 50 mg/mL
Croton draco hydroalcoholic extractEscherichia coliInhibitionMIC 100 mg/mL
Croton draco hydroalcoholic extractPseudomonas aeruginosaInhibitionMIC 100 mg/mL
Croton adipatus essential oilCandida albicansInhibition (Agar diffusion halo)19.67 mm at 10%

In Vivo Preclinical Animal Models

In vivo studies using animal models are crucial for evaluating the effects of this compound and Croton species extracts in a complex biological system, particularly in models of inflammation and pain.

Inflammation Models

This compound itself is commonly used as an irritant to induce inflammation in animal models, serving as a tool to evaluate the anti-inflammatory potential of other substances. .

This compound-induced ear edema: This model is frequently used to assess topical anti-inflammatory activity. . Application of this compound to the mouse ear induces edema, vasodilatation, and leukocyte migration. . Extracts from various plants have been shown to inhibit this edema. For instance, a methanol (B129727) extract of Chlorophora excelsa stem bark significantly inhibited this compound-induced ear edema in mice. . Similarly, the aqueous extract of Albizia zygia stem bark showed significant inhibition of this compound-induced ear edema. . An aqueous extract from Lafoensia pacari stem bark also caused a dose-dependent inhibition of ear edema formation in this model. .

Carrageenan-induced paw edema: This is a widely used model for acute inflammation. . Injection of carrageenan into the paw induces edema, which is a biphasic event involving the release of inflammatory mediators like histamine, serotonin, bradykinins, and prostaglandins. . Extracts from Croton species or other substances evaluated using this model can demonstrate anti-inflammatory effects by reducing the edema. The aqueous extract of Albizia zygia inhibited carrageenan-induced paw edema. . A methanol extract of Chlorophora excelsa also produced significant and dose-dependent inhibition of carrageenan-induced pedal edema. . Pre-existing inflammation induced by the this compound granuloma pouch technique in rats significantly reduced carrageenan-induced paw edema, suggesting a systemic effect where one inflammatory stimulus can modulate the response to another. .

Cotton pellet granuloma: This model is used to evaluate chronic inflammation, specifically the exudative and proliferative components leading to granuloma tissue formation. . Substances with anti-inflammatory activity can reduce the dry weight of the implanted cotton pellets, which correlates with the amount of granulomatous tissue. . A methanol extract of Chlorophora excelsa significantly reduced granuloma tissue formation in rats. .

Other inflammation models: While less detailed information was available in the provided snippets regarding direct studies of Croton tiglium oil in other specific inflammation models like Dextran-induced edema, Histamine-induced edema, Arachidonic acid-induced edema, Vascular permeability, or Peritonitis, these models are standard tools in inflammation research . The aqueous extract of Albizia zygia showed inhibition of dextran-induced paw edema but not histamine-induced edema. . This highlights the specificity of anti-inflammatory effects depending on the mediators involved in the inflammatory process.

Here is a summary of some in vivo inflammation model data:

ModelAnimalInflammatory AgentCroton/Extract TestedObserved EffectCitation
This compound-induced ear edemaMiceThis compoundAlbizia zygia aqueous extractSignificant inhibition of edema
This compound-induced ear edemaMiceThis compoundChlorophora excelsa methanol extractSignificant inhibition of edema
This compound-induced ear edemaMiceThis compoundLafoensia pacari aqueous extractDose-dependent inhibition of edema formation
Carrageenan-induced paw edemaRatsCarrageenanAlbizia zygia aqueous extractSignificant inhibition of edema
Carrageenan-induced paw edemaRatsCarrageenanChlorophora excelsa methanol extractSignificant and dose-dependent inhibition of edema
Cotton pellet granulomaRatsCotton pelletChlorophora excelsa methanol extractSignificant reduction in granuloma formation
Cotton pellet granulomaMiceCotton pelletJungia rugosa leaves extractReduced formed granuloma

Pain Models

Preclinical pain models are used to investigate the antinociceptive (pain-reducing) effects of substances.

Acetic acid-induced writhing test: This model is used to screen for analgesic activity, particularly against visceral pain. . Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), and a reduction in the number of writhes indicates analgesic effect. . The essential oil of Croton rhamnifolioides and its inclusion complex significantly reduced the number of abdominal contortions in mice. . The essential oil from Croton sonderianus leaves also produced significant inhibition on chemical nociception induced by intraperitoneal acetic acid. . An aqueous extract from Lafoensia pacari stem bark showed a dose-dependent inhibition of acetic acid-induced abdominal writhing. .

Formalin-induced pain model: This model involves injecting formalin into the paw, which produces a biphasic pain response: an early neurogenic phase and a late inflammatory phase. . Substances can be evaluated for their effects on one or both phases, providing insights into their mechanisms of action (e.g., effects on neuronal signaling or inflammatory processes). The essential oil of Croton rhamnifolioides and its inclusion complex demonstrated antinociceptive effects in the formalin test. . The essential oil from Croton sonderianus leaves suppressed paw licking behavior in the formalin test, more potently in the late inflammatory phase. .

Neuropathic pain models: These models are designed to mimic chronic pain conditions resulting from nerve damage. . While fewer studies on Croton species specifically in neuropathic pain models were highlighted in the provided snippets compared to acute pain models , some research indicates potential. A systematic review noted that while most studies focused on acute pain models, efficacy in neuropathic pain models is crucial for clinical translation . Another review mentioned that some Croton extracts have shown efficacy in reducing hyperalgesia induced by sciatic nerve ligation, suggesting activity in neuropathic pain . The mechanisms might involve modulation of ion channels like TRPV1, K/ATP, and ASIC channels, which are involved in pain sensitization .

Here is a summary of some in vivo pain model data:

ModelAnimalInducing AgentCroton/Extract TestedObserved EffectCitation
Acetic acid-induced writhingMiceAcetic acidCroton rhamnifolioides essential oilSignificant reduction in abdominal contortions
Acetic acid-induced writhingMiceAcetic acidCroton rhamnifolioides essential oil complexSignificant reduction in abdominal contortions
Acetic acid-induced writhingMiceAcetic acidCroton sonderianus essential oilSignificant inhibition of chemical nociception
Acetic acid-induced writhingMiceAcetic acidLafoensia pacari aqueous extractDose-dependent inhibition of abdominal writhing
Formalin-induced painMiceFormalinCroton rhamnifolioides essential oilAntinociceptive effect
Formalin-induced painMiceFormalinCroton rhamnifolioides essential oil complexAntinociceptive effect
Formalin-induced painMiceFormalinCroton sonderianus essential oilSuppression of paw licking (more potent in late phase)
Neuropathic pain (Sciatic nerve ligation)AnimalsNerve ligationSome Croton extractsEfficacy in reducing hyperalgesia (mechanism involves ion channels, inflammatory mediators)

Gastroprotective Models (e.g., Ethanol-induced gastric damage, Indomethacin-induced gastric damage)

Studies have explored the gastroprotective potential of essential oils derived from Croton species using models of gastric damage induced by ethanol (B145695) and indomethacin (B1671933) in mice and rats. Ethanol-induced gastric damage is characterized by disturbances in gastric secretion, mucosal damage, gastric mucus depletion, and free radical production. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), causes gastric lesions primarily by inhibiting prostaglandin biosynthesis, which leads to decreased gastroprotection, increased acid secretion, and exacerbation of ulcers.

Research on the essential oil of Croton rhamnifolioides (OECC) in mice demonstrated significant prevention of gastric lesions in models induced by absolute ethanol, acidified ethanol, and indomethacin. The gastroprotective activity of OECC was found to occur in a systemic dimension, involving mechanisms related to the modulation of opioid receptors and nitric oxide.

Another study investigating the methanolic fraction of Croton reflexifolius in an ethanol-induced ulcer model in rats observed a significant decrease in ulcer index, myeloperoxidase (MPO) activity, titratable acidity, peptic activity, and DNA fragmentation in gastric juice. Concurrently, there was a significant increase in total antioxidant capacity (TAC), superoxide (B77818) dismutase (SOD) activity, nitric oxide (NO), acidic mucopolysaccharides, and prostaglandin E2 (PGE2) in the gastric mucosa. This suggests that the gastroprotective effect may involve the synthesis of antioxidants and PGE2.

The anti-ulcer activity of the ethanolic leaf extract of Croton zambesicus was investigated against indomethacin, ethanol, and histamine-induced ulcer models in rats. The extract significantly inhibited ulcers produced by these ulcerogens in a dose-dependent manner. The reduction in mucosal damage in the indomethacin-induced model suggests a possible involvement of prostaglandins in the anti-ulcer effect. The significant reduction in ethanol-induced ulcers may be attributed to a cytoprotective effect via antioxidant mechanisms.

Interactive Table 1: Gastroprotective Effects of Croton Species Extracts in Animal Models

Croton SpeciesModel of Gastric DamageKey FindingsProposed MechanismsSource
Croton rhamnifolioidesEthanol, IndomethacinSignificant prevention of gastric lesions. Systemic gastroprotective activity.Modulation of opioid receptors and nitric oxide.
Croton reflexifoliusEthanolDecreased ulcer index, MPO, acidity, peptic activity, DNA fragmentation; Increased TAC, SOD, NO, mucopolysaccharides, PGE2.Synthesis of antioxidants and PGE2.
Croton zambesicusIndomethacin, Ethanol, HistamineSignificant dose-dependent inhibition of ulcers.Possible involvement of prostaglandins and antioxidant effects.

Carcinogenesis Models (e.g., DMBA/Croton oil-induced skin carcinogenesis)

This compound is a well-known strong tumor promoter in murine skin, primarily due to the presence of phorbol esters, with 12-O-Tetradecanoylphorbol-13-acetate (TPA) being a major constituent. The two-stage mouse skin carcinogenesis model, initiated by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted by this compound, is widely used to study skin cancer pathogenesis and evaluate chemopreventive agents.

In this model, DMBA acts as the tumor initiator, forming stable DNA adducts that can lead to mutations activating proto-oncogenes or inactivating tumor suppressor genes. this compound, as a promoter, induces various changes in murine skin, including increased cell proliferation, suppression of apoptosis, and the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species contribute to increased membrane lipid peroxidation and decreased cellular antioxidant stores. Repeated topical application of this compound stimulates the generation of NO, RNS, and ROS from various cell types, playing a crucial role in tumor promotion. The promotion process involves chronic inflammation, ROS overproduction, and oxidative stress-related DNA damage.

Studies utilizing the DMBA/Croton oil model are employed to evaluate the chemopreventive potential of various substances by assessing their ability to inhibit tumor promotion. Inhibition of oxidative stress and abnormal DMBA metabolic product synthesis are considered promising strategies for inhibiting tumorigenesis in this model.

Interactive Table 2: Role of this compound in DMBA/Croton Oil-Induced Skin Carcinogenesis

ComponentRole in Carcinogenesis ModelProposed Mechanism of Action in PromotionSource
DMBATumor InitiatorForms DNA adducts, leads to mutations activating proto-oncogenes or inactivating tumor suppressor genes.
This compoundTumor PromoterContains phorbol esters (e.g., TPA). Increases cell proliferation, suppresses apoptosis. Induces ROS/RNS production, lipid peroxidation, decreased antioxidants.
Phorbol EstersActive Constituent of PromoterStimulate generation of reactive oxygen species and hydroperoxides in keratinocytes.

Insecticidal Efficacy Studies (e.g., Amitermes evuncifer, Earias insulana, Aedes aegypti larvae)

Essential oils from various Croton species have been investigated for their insecticidal properties against different pests.

The essential oil and ethanolic extract of Croton hirtus have shown termiticidal activity against Amitermes evuncifer. The essential oil, containing caryophyllene, germacrene-D, β-elemene, and α-humulene as main compounds, and the ethanolic extract, containing terpenes, reducing sugars, flavonoids, and sterols, both reduced the survival time and life expectancy of termites in a contact approach.

Studies on Croton tiglium oil and its nano-emulsion have explored their potential effectiveness against Earias insulana, a major cotton pest. C. tiglium oil contains bioactive compounds toxic to E. insulana. Bioassays on newly hatched larvae showed a response to both the oil and its nano-emulsion, with the nano-emulsion exhibiting higher toxicity (lower LC50 and LC90 values). The oil and nano-emulsion also significantly reduced larval and pupal weight and increased mortality percentages in larval and pupal stages.

Essential oils from other plant species, including some containing compounds also found in Croton oils, have demonstrated larvicidal activity against Aedes aegypti larvae. For instance, essential oils with β-caryophyllene have shown efficacy against Aedes larvae. The mechanism of action of essential oils against A. aegypti larvae may involve the inhibition of enzymes like trypsin and the disruption of the electron transport chain through mitochondrial protein complexes. While a specific mechanism for this compound against Aedes aegypti was not detailed in the provided results, the presence of common constituents like β-caryophyllene suggests potential shared mechanisms with other insecticidal essential oils.

Interactive Table 3: Insecticidal Activity of Croton Species Extracts

Croton SpeciesTarget InsectExtract TypeKey FindingsMajor Compounds (where specified)Source
Croton hirtusAmitermes evunciferEssential Oil, Ethanolic ExtractReduced survival time and life expectancy; caused total mortality.Caryophyllene, Germacrene-D, β-elemene, α-humulene (Essential Oil)
Croton tigliumEarias insulanaOil, Nano-EmulsionToxic to larvae; reduced larval/pupal weight; increased larval/pupal mortality.Bioactive compounds (not specifically listed in snippets)

Studies on Metabolic Pathways in Animal Systems (e.g., Hepatic oxidative stress)

Research has investigated the effects of Croton species extracts on metabolic pathways, particularly concerning hepatic oxidative stress in animal models. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. Excess production of ROS is linked to various diseases, including liver damage.

Studies on Croton hypoleucus extract in a thioacetamide (B46855) (TAA)-induced necrosis model in rats demonstrated antioxidant and hepatoprotective effects. TAA is a hepatotoxic agent that causes hepatocyte necrosis and contributes to cirrhosis through mechanisms including oxidative stress, decreased antioxidant system response, and lipid peroxidation. TAA metabolism produces reactive species that harm cells by lipid peroxidation and disrupt cellular membranes. The Croton hypoleucus extract significantly decreased serum levels of liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicating protection against necrotic damage and stabilization of the cellular membrane.

Another study using an aqueous extract from Croton cajucara in streptozotocin-diabetic rats, a model exhibiting hepatic oxidative stress, found that the extract reduced liver lipid peroxidation and prevented the elevation of antioxidant enzyme activities, such as superoxide dismutase (SOD). This suggests that the extract may scavenge ROS, thereby reducing oxidative stress in the liver tissue.

These studies indicate that certain Croton species can modulate metabolic pathways related to oxidative stress in the liver, potentially through antioxidant mechanisms.

Interactive Table 4: Effects of Croton Species Extracts on Hepatic Oxidative Stress

Croton SpeciesAnimal ModelCondition StudiedKey FindingsProposed MechanismSource
Croton hypoleucusRat (TAA-induced necrosis model)Hepatic NecrosisDecreased serum ALT and AST levels; protection against necrotic damage.Antioxidant activity, cellular membrane stabilization.
Croton cajucaraStreptozotocin-diabetic ratHepatic Oxidative StressReduced liver lipid peroxidation; prevented elevation of SOD activity.ROS scavenging.

Chemical Synthesis and Derivatization for Structure Activity Relationship Studies

Semi-synthesis of Phorbol (B1677699) Esters and Analogs

Phorbol esters, such as the well-studied phorbol 12-myristate 13-acetate (PMA), are key biologically active components found in Croton oil. Access to these compounds and their analogs for SAR studies has historically relied on isolation from natural sources, primarily Croton tiglium L., and subsequent semi-synthesis. Semi-synthesis involves chemically modifying a naturally occurring precursor, like phorbol, which possesses the core tigliane (B1223011) skeleton.

Phorbol itself is a diterpenoid with a complex tetracyclic structure and multiple hydroxyl groups at specific positions (C-4, -9, -12, -13, and -20). These hydroxyl groups serve as key sites for esterification, leading to the diverse array of phorbol esters found in nature and synthesized in the laboratory. Semi-synthetic routes often start with isolated phorbol or related phorboids and involve selective esterification or modification of these hydroxyl groups with various fatty acids or other functional groups to create analogs. For instance, the synthesis of 12-O-retinoylphorbol-13-acetate (RPA) can be achieved by acylating phorbol-13-acetate-20-tritylether using a carbodiimide (B86325) method, followed by detritylation. Similarly, the 4-O-methyl ether of RPA can be prepared from 4-O-methylphorbol-13-acetate-20-tritylether.

While isolation and semi-synthesis have been the primary methods for obtaining phorbol esters, they can be limited in their ability to generate analogs with unique oxidation patterns or structural modifications not present in natural precursors. This limitation has driven the development of total synthesis routes for phorbol and its derivatives. Although total synthesis is challenging due to the complex, sensitive nature of the phorbol skeleton, recent advances have significantly reduced the number of steps required. These synthetic efforts aim to provide access to a broader range of phorbol analogs, enabling more comprehensive SAR studies to understand how subtle structural changes impact biological activities, such as protein kinase C (PKC) subtype selectivity. Research has shown that modifying the substituents, particularly at the C12, C13, and C20 hydroxyl groups, can significantly influence the anti-leukemia activity of phorbol derivatives. For example, phorbol derivatives esterified with long-chain organic acids at these positions showed better activity when an aromatic group was present in the substituent. Conversely, derivatives with short-chain organic acids at two hydroxyl groups were more active in the absence of aryl groups.

Synthesis of Other Bioactive Derivatives (e.g., Trolox derivatives, Isatin (B1672199) derivatives)

Beyond the direct modification of the phorbol skeleton, research related to the biological activities modulated by this compound components has also led to the synthesis of other classes of bioactive molecules, such as Trolox and Isatin derivatives, for SAR studies. While not directly synthesized from this compound components like phorbol, these derivatives are explored in the context of similar biological pathways or effects influenced by compounds in this compound, such as oxidative stress or specific enzyme inhibition.

Trolox, a water-soluble analog of vitamin E, is a known antioxidant. Studies have focused on synthesizing Trolox derivatives, such as amides and esters, to evaluate their enhanced antioxidant and anti-inflammatory properties. These synthetic efforts involve modifying the carboxyl group of the Trolox structure to create a library of derivatives. SAR studies on these derivatives aim to identify structural features that contribute to improved free radical scavenging activity and protective effects against oxidative stress and inflammation. For instance, certain Trolox amide and ester derivatives have demonstrated potent anti-inflammatory and antioxidant activities, with some exhibiting higher scavenging activities than ascorbic acid and promoting wound healing.

Isatin (1H-indole-2,3-dione) is another compound that has been explored for its biological activities, including enzyme inhibition. Although not a component of this compound, its derivatives are synthesized and studied for potential therapeutic applications, sometimes in contexts relevant to pathways affected by phorbol esters or other this compound constituents. Isatin serves as a versatile building block in organic synthesis due to its reactive carbonyl groups and the presence of an indole (B1671886) core. Synthesis of isatin derivatives involves various reactions, including N-substitutions, electrophilic aromatic substitutions, and nucleophilic additions to the carbonyl groups. SAR studies on isatin derivatives have explored their potential as inhibitors of enzymes like monoamine oxidase (MAO) and alkaline phosphatase (ALP).

Nanotechnology Applications for Compound Delivery and Stability (e.g., Nano-emulsions)

The potent biological activities of some this compound components, particularly phorbol esters, are often accompanied by challenges related to their delivery and stability. Nanotechnology-based delivery systems, such as nano-emulsions, have emerged as promising strategies to address these limitations.

Nano-emulsions are thermodynamically stable or kinetically stable dispersions of two immiscible liquids (oil and water) stabilized by an interfacial film of surfactants and co-surfactants, with droplet sizes typically ranging from 20 to 200 nm. Their small droplet size and large surface area offer several advantages for the delivery of lipophilic compounds like many phorbol esters. These advantages include enhanced solubility, improved bioavailability, increased stability against degradation, and the potential for targeted delivery.

For compounds derived from or related to this compound, nano-emulsions can improve their dispersion and penetration, for example, in topical or transdermal applications. The lipophilic interior of nano-emulsions is suitable for encapsulating lipophilic drugs, and the small droplet size can facilitate their penetration through biological barriers. Studies have investigated the use of nano-emulsions for delivering various lipophilic substances, demonstrating improved permeation and controlled release. The composition of the nano-emulsion, including the type of oil phase and surfactants, can be modified to optimize the delivery and stability of the encapsulated compound. While specific studies focusing solely on nano-emulsion delivery of all this compound components are limited in the provided search results, the general principles and demonstrated benefits of nanotechnology for delivering lipophilic and often unstable bioactive molecules are highly relevant to compounds like phorbol esters. Nanotechnology-based systems can enhance the stability of active ingredients during extraction, formulation, and storage, and improve their biological absorption.

Summary of Nanotechnology Applications for Compound Delivery and Stability:

Nanotechnology ApproachBenefits for Compound Delivery/StabilityRelevant Compounds (Examples)
Nano-emulsionsEnhanced solubility, improved bioavailability, increased stability, improved penetration, controlled release. Phorbol esters, other lipophilic bioactive molecules.
NanoparticlesEnhanced solubility, improved bioavailability, higher concentration, greater stability, targeted delivery. Phytomolecules, various drugs.

This table summarizes the general benefits of nanotechnology in drug delivery that are applicable to the delivery and stability challenges associated with lipophilic compounds found in or derived from this compound.

Ethnobotanical Context and Its Role in Guiding Scientific Inquiry

Historical Documentation of Traditional Uses for Scientific Exploration

Croton tiglium, commonly known as Purging Croton, has a long history of use in traditional medicine systems across Asia, including in India (Ayurveda), China, and Southeast Asia . Ancient records from India before 450 BC and Chinese records from the second century BC document the medicinal applications of C. tiglium seeds .

Traditional uses of Croton tiglium seeds and oil are diverse, primarily focusing on their potent purgative properties . In Ayurvedic medicine, C. tiglium (Jaypal) is recognized for its therapeutic benefits, particularly its strong purgative effects, and is categorized as an 'upavisha', a substance with properties akin to poison but less potent . Traditional Chinese Medicine also utilizes Croton Herba, the dried fruit of C. tiglium, for treating constipation, acute throat issues, dyspepsia, and externally for skin diseases . Other documented traditional uses include treatments for gastrointestinal disorders, intestinal inflammation, rheumatism, headache, peptic ulcer, visceral pain, dropsy, colds, cough, asthma, and fevers . In Thai medicine, it has been traditionally used as a purgative for colic, asthma, cough, phlegm, lymphatic disorders, cathartic, blood disorders, and parasitic infections . The seeds have also been incorporated into formulations for treating symptoms resembling cancer . Beyond internal uses, traditional applications include using ground seed paste for scorpion stings and a mixture of the oil with ginger juice for whooping cough . The oil mixed with coconut oil has been used as a rub for aching joints .

This extensive historical documentation of traditional uses has served as a crucial starting point for scientific exploration, guiding researchers to investigate the chemical constituents responsible for these observed effects and to understand the underlying mechanisms of action .

Scientific Validation of Ethnobotanical Claims through Preclinical Research

Scientific research, particularly preclinical studies, has aimed to validate the ethnobotanical claims surrounding Croton tiglium and its oil . Investigations into the chemical composition of Croton oil have revealed the presence of various compounds, including fatty acids, terpenoids (especially phorbol (B1677699) esters), alkaloids, and proteins .

Preclinical studies have explored the pharmacological activities suggested by traditional uses. For instance, the potent purgative effect, a prominent traditional use, is attributed to compounds within the oil, particularly phorbol esters . Research has also investigated other reported traditional effects, such as antimicrobial, insecticidal, and analgesic properties . Studies have indicated that Croton species, including C. tiglium, possess secondary metabolites like alkaloids, terpenoids, and flavonoids, which are associated with various medicinal qualities . Pharmacological assays have frequently corroborated the traditional uses of Croton species, with studies focusing on effects like anti-inflammatory, antimalarial, antimicrobial, antispasmodic, antiulcer, and antiviral activities .

Specific research findings related to compounds found in this compound, such as phorbol esters, have demonstrated significant in vitro activities, including anticancer properties against various cell lines . For example, 12-O-tetradecanoylphorbol-13-acetate (TPA), a major active constituent in this compound, has been studied for its ability to inhibit growth and stimulate apoptosis in certain cancer cells .

While some traditional uses, like the purgative effect, have been directly linked to specific compounds and validated through research, others require further investigation. The presence of potent and toxic compounds like phorbol esters also highlights the importance of scientific studies to understand the safety profile and potential adverse effects, which in turn informs the development of detoxification methods used in traditional practices like Ayurveda and Siddha medicine .

Integration of Traditional Knowledge with Modern Pharmacological Research

The integration of traditional knowledge with modern pharmacological research is crucial for unlocking the full potential of medicinal plants like Croton tiglium . Ethnobotanical information provides a valuable roadmap for researchers, directing them towards specific plants and traditional preparations used for particular ailments .

Modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are employed to identify and quantify the bioactive compounds present in Croton tiglium and its oil, building upon the understanding initiated by traditional knowledge . These techniques help to scientifically validate the chemical basis for the observed traditional effects .

Furthermore, traditional purification processes, such as Shodhana in Ayurveda and Siddha medicine, are being investigated using modern analytical methods to understand their impact on reducing toxicity while retaining therapeutic efficacy . Studies have shown that these traditional detoxification methods can significantly reduce the levels of toxic compounds like phorbol esters in Croton tiglium seeds . This scientific validation of traditional practices is essential for developing safer and more effective plant-based medicines .

The integration also involves exploring the mechanisms of action of the identified compounds using modern pharmacological assays . For instance, research into phorbol esters has led to the understanding of their interaction with Protein Kinase C (PKC) isoforms, which is a significant area of interest in cancer therapy research .

Future Research Directions and Advanced Methodologies

Omics Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Understanding

Omics technologies, such as transcriptomics and metabolomics, offer powerful tools for gaining a holistic view of the biological effects of Croton oil and its constituents. These high-throughput technologies allow for large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms .

Transcriptomics involves the analysis of RNA transcripts, revealing gene expression patterns in response to exposure to this compound or its compounds. This can help identify the genes and pathways that are activated or repressed, providing clues about the mechanisms of action at a molecular level . For example, transcriptomic analyses have been used in other plant research to understand genetic mechanisms governing stress tolerance and development .

Metabolomics focuses on the comprehensive analysis of metabolites within biological samples. By identifying and quantifying these small molecules, researchers can gain insights into the metabolic alterations induced by this compound. This can help in understanding the biochemical pathways affected and identifying potential biomarkers of exposure or effect . Metabolomics has been applied in plant science to decipher metabolic changes in response to environmental stressors . Combining transcriptomics and metabolomics can provide a more integrated understanding of biological responses, linking gene expression changes to metabolic outcomes . This multi-omics approach can reveal novel insights into the molecular networks and regulatory pathways involved in the interactions of biological systems with this compound components .

Advanced Computational Approaches (e.g., Molecular Docking, in silico studies)

Advanced computational approaches, such as molecular docking and in silico studies, are becoming increasingly valuable in this compound research. These methods allow researchers to predict the interactions between the chemical constituents of this compound and biological targets, such as proteins and enzymes, at a molecular level .

Molecular docking simulates the binding of small molecules (ligands) to a larger molecule (receptor), predicting the preferred orientation and affinity of the interaction. This can help identify potential targets for bioactive compounds found in this compound and shed light on their possible mechanisms of action . For instance, molecular docking has been used to study the interactions of compounds from other Croton species with enzymes from pathogens, suggesting potential mechanisms of action .

In silico studies, a broader term encompassing various computational methods, can be used for tasks such as predicting the physicochemical properties of this compound components, screening virtual libraries of compounds for potential bioactivity, and modeling complex biological systems . These studies can complement in vitro and in vivo experiments, providing valuable insights and guiding future research directions . Computational analysis has revealed that certain compounds found in Croton species can have high affinity for specific biological targets .

Sustainable Sourcing and Cultivation Strategies for Research Material

Ensuring the sustainable sourcing and cultivation of Croton tiglium is crucial for long-term research and potential applications of this compound. As the demand for natural products increases, sustainable practices are essential to prevent overexploitation and protect biodiversity.

Research in this area focuses on developing efficient and environmentally friendly methods for cultivating Croton tiglium. This includes investigating optimal growing conditions, propagation techniques, and pest and disease management strategies that minimize the use of harmful chemicals. Integrating Croton tiglium cultivation into intercropping systems is one approach that can enhance farm biodiversity and promote sustainable agriculture .

Furthermore, research into sustainable extraction methods for this compound is important to reduce the environmental impact of obtaining research material. This could involve exploring greener extraction techniques that use less hazardous solvents or require less energy . Studies on optimizing extraction processes from other Croton species have investigated variables such as temperature, particle size, and solvent ratio to maximize yield . Sustainable sourcing also involves ensuring fair trade practices and supporting local communities involved in the cultivation and harvesting of Croton tiglium.

Exploration of Novel Bioactive Compounds and Their Mechanisms

This compound is known to contain a variety of bioactive compounds, particularly phorbol (B1677699) esters . However, further exploration is needed to identify novel compounds and fully elucidate the mechanisms of action of both known and newly discovered constituents.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential for the isolation and identification of individual compounds within the complex mixture of this compound . Research on other Croton species has utilized GC-MS to identify numerous compounds in essential oils .

Once isolated, the biological activities of these compounds can be investigated using a range of in vitro and in vivo assays. This includes studying their effects on cellular pathways, enzyme activity, and various disease models. For example, research on this compound has explored its effects on tumor development and its use in laboratory research to induce tumor development due to the presence of phorbol esters like phorbol 12-myristate 13-acetate (PMA) . Studies have also investigated the anti-proliferative and pro-apoptotic effects of Croton tiglium essential oil compounds on cancer cell lines, exploring related molecular mechanisms .

Understanding the detailed mechanisms of action of these compounds is critical for assessing their therapeutic potential and identifying potential targets for drug development. This involves investigating how these molecules interact with biological macromolecules and influence cellular processes. While some research has focused on the mechanisms of action of compounds from other Croton species, there is a need for more research specifically on the diverse compounds found in this compound . The identification of novel sesquiterpenes with growth-inhibitory effects in other Croton species highlights the potential for discovering new bioactive compounds in Croton tiglium as well .

Q & A

Basic Research Questions

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on croton oil’s pharmacological effects?

  • Methodological Answer : Use the PICOT framework to structure hypotheses. For example:

  • P (Population): Specific animal models (e.g., murine skin irritation models).
  • I (Intervention): Topical application of this compound at defined concentrations (e.g., 1–5% dilution).
  • C (Comparison): Vehicle controls (e.g., acetone or mineral oil).
  • O (Outcome): Quantification of inflammatory markers (e.g., TNF-α, IL-6).
  • T (Time): Acute (24–72 hrs) vs. chronic exposure (7–14 days).
    This ensures clarity, reproducibility, and alignment with ethical guidelines for animal studies .

Q. How can researchers standardize this compound concentrations for in vitro assays to ensure reproducibility?

  • Methodological Answer :

  • Use high-performance liquid chromatography (HPLC) to quantify active diterpene esters (e.g., phorbol esters) and validate purity.
  • Prepare stock solutions in inert solvents (e.g., dimethyl sulfoxide, DMSO) and dilute in culture media, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity.
  • Report batch-specific activity in units like ED₅₀ (effective dose for 50% response) to facilitate cross-study comparisons .

Q. What in vivo models are optimal for studying this compound’s tumor-promoting mechanisms?

  • Methodological Answer :

  • Two-Stage Carcinogenesis Models : Initiate with a sub-carcinogenic dose of a mutagen (e.g., DMBA) followed by this compound application to study tumor promotion.
  • Key Metrics : Tumor incidence, latency period, and histopathological grading.
  • Alternative Models : Transgenic mice (e.g., HRAS-overexpressing strains) to isolate signaling pathways (e.g., PKC activation) .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-dependent effects be resolved in meta-analyses?

  • Methodological Answer :

  • Conduct systematic reviews using PRISMA guidelines to aggregate data from studies with comparable designs (e.g., same animal strain, application method).
  • Perform subgroup analyses to isolate variables (e.g., solvent type, exposure duration).
  • Use statistical tools (e.g., random-effects models) to account for heterogeneity and publish sensitivity analyses in supplementary materials .

Q. What molecular techniques elucidate this compound’s activation of protein kinase C (PKC) isoforms?

  • Methodological Answer :

  • Western Blotting : Quantify PKC-α, -β, and -γ phosphorylation in treated tissues.
  • Inhibitor Studies : Use isoform-specific inhibitors (e.g., Gö6976 for classical PKCs) to dissect signaling contributions.
  • CRISPR/Cas9 Knockouts : Validate findings in PKC-ε or -δ knockout models to confirm isoform-specific roles .

Q. How do researchers mitigate batch-to-batch variability in this compound’s bioactive compounds?

  • Methodological Answer :

  • Chemical Profiling : Combine GC-MS and NMR to fingerprint diterpene esters and identify batch-specific impurities.
  • Bioactivity Normalization : Adjust concentrations based on phorbol-12-myristate-13-acetate (PMA) equivalence via luciferase reporter assays (e.g., NF-κB activation).
  • Collaborative Calibration : Share reference samples across labs to harmonize data .

Ethical and Reproducibility Considerations

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including humane endpoints and sample-size justifications .
  • Data Transparency : Publish raw datasets (e.g., dose-response curves) in repositories like Figshare or Zenodo to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.